Pyrazole

Description

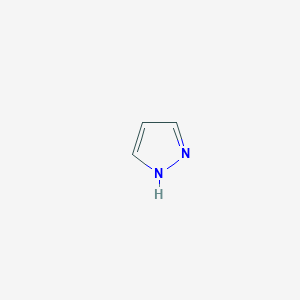

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKZEGDFNFYCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105809-46-9 | |

| Record name | 1H-Pyrazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105809-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059774 | |

| Record name | Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Pyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | Pyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

288-13-1 | |

| Record name | Pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD5KJZ7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties confer a wide range of biological activities, making it a privileged scaffold in the design of therapeutic agents. This guide provides a comprehensive overview of the core chemical properties of this compound, including its structure, aromaticity, acidity, basicity, and reactivity. Detailed experimental protocols for key synthetic transformations and an exploration of the role of this compound derivatives in modulating critical signaling pathways are also presented.

Structure and Aromaticity

The this compound ring consists of three carbon atoms and two adjacent nitrogen atoms. One nitrogen atom (N1) is pyrrole-like, contributing its lone pair of electrons to the aromatic sextet, while the other (N2) is pyridine-like, with its lone pair in an sp² hybrid orbital in the plane of the ring. This arrangement fulfills Hückel's rule (4n+2 π electrons, where n=1), bestowing this compound with significant aromatic character and stability.[2] The molecule is planar, and its aromaticity is reflected in its bond lengths, which are intermediate between single and double bonds.[3]

Acidity and Basicity

The presence of both a pyrrole-like and a pyridine-like nitrogen atom gives this compound amphoteric properties, meaning it can act as both a weak acid and a weak base.[3]

-

Acidity: The N-H proton at the N1 position is weakly acidic due to the participation of its lone pair in the aromatic system. Deprotonation results in the formation of the pyrazolate anion, a potent nucleophile.

-

Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen atom is available for protonation, making this compound a weak base. Protonation occurs to form the pyrazolium cation.

Quantitative measures of this compound's acidity and basicity are presented in the table below.

| Property | pKa Value | Reference(s) |

| Acidity (pKa of N-H) | 14.21 | [2] |

| Basicity (pKa of conjugate acid) | 2.49-2.52 | [1][2][4] |

Reactivity of the this compound Ring

The electron distribution in the this compound ring dictates its reactivity towards electrophilic and nucleophilic reagents. The pyridine-like nitrogen atom (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack through its electron-withdrawing inductive effect. Consequently, electrophilic substitution reactions preferentially occur at the C4 position, which is electronically richer. Nucleophilic substitution, on the other hand, is favored at the electron-deficient C3 and C5 positions, particularly when a good leaving group is present.

Electrophilic Substitution Reactions

Electrophilic attack on the this compound ring is a common method for its functionalization. As mentioned, the C4 position is the most reactive site.

| Reaction | Reagents and Conditions | Product(s) | Yield (%) | Reference(s) |

| Nitration | HNO₃ / H₂SO₄, 90°C, 6h | 4-Nitrothis compound | 56 | [5] |

| Nitration | Fuming HNO₃ / Fuming H₂SO₄, 50°C, 1.5h | 4-Nitrothis compound | 85 | [5] |

| Nitration | HNO₃ / Acetic Anhydride, -5°C to RT | 4-Nitro-1-phenylthis compound | 53 | [6] |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | 90 | [7] |

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ or H₂O | 4-Bromothis compound | Excellent | [8] |

| Bromination | N-Bromosaccharin (NBSac), solvent-free | 4-Bromopyrazoles | Excellent | |

| Chlorination | N-Chlorosuccinimide (NCS) in CCl₄ or H₂O | 4-Chlorothis compound | Excellent | [8] |

| Iodination | N-Iodosuccinimide (NIS) in CCl₄ or H₂O | 4-Iodothis compound | Excellent | [8] |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 4-Acylthis compound | Moderate | [9] |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the this compound ring is less common and generally requires the presence of an activating group (e.g., a nitro group) or a good leaving group (e.g., a halogen) at the C3 or C5 position.

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference(s) |

| Alkoxylation | NaOMe / MeOH, reflux | 4-Methoxythis compound | - | [10] |

| Amination | Amines, Pd or Cu catalyst | 4-Aminopyrazoles | Moderate to Excellent | [11][12] |

| Amination | Ammonia or primary/secondary amines, heat | 3- or 5-Aminopyrazoles from corresponding halopyrazoles | - | [13] |

Experimental Protocols

Knorr this compound Synthesis

The Knorr synthesis is a classical and versatile method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Protocol for the Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate: [14]

-

Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.

Caption: Experimental workflow for the Knorr this compound synthesis.

N-Alkylation of this compound

N-alkylation is a common modification of the this compound ring, often used to modulate the physicochemical properties of this compound-containing compounds.

Protocol for N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole: [15]

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add 5-Hydrazinyl-4-phenyl-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Deprotonation: Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

-

Alkylating Agent Addition: Add the alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation and Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.

References

- 1. Current status of this compound and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Effect of pH on this compound binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fulir.irb.hr [fulir.irb.hr]

The First Synthesis of a Pyrazole Derivative: A Technical Guide to the Knorr Pyrazole Synthesis of 1883

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the first reported synthesis of a pyrazole derivative, a seminal work by Ludwig Knorr in 1883. This discovery laid the foundation for the field of this compound chemistry, which has since become a cornerstone in the development of numerous pharmaceuticals. This document details the original experimental protocol, presents the reported quantitative data, and illustrates the synthetic pathway and workflow using standardized diagrams.

Introduction

The this compound ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its discovery and the development of its synthesis have had a profound impact on medicinal chemistry. The first synthesis of a substituted this compound was accomplished by the German chemist Ludwig Knorr in 1883.[1][2] His work involved the condensation of a β-ketoester with a hydrazine derivative, a reaction now famously known as the Knorr this compound synthesis.[3][4] This versatile reaction allows for the formation of a wide variety of substituted pyrazoles, many of which have found applications as therapeutic agents. This guide will focus on the historical first synthesis of 1-phenyl-3-methyl-5-pyrazolone, the compound that initiated this important class of heterocycles.

Experimental Protocols

The following experimental protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).

Materials and Equipment

-

Reactants:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

-

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.

-

Separation of Water: The water formed during the initial condensation was separated from the oily product.

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.

-

Isolation and Purification: The resulting product was cooled, which upon standing, solidified. The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected. The original paper does not specify a recrystallization step, but modern procedures would typically involve recrystallization from a suitable solvent like ethanol to obtain a purified product.

Quantitative Data

The following table summarizes the quantitative data reported in or inferred from Ludwig Knorr's original 1883 publication.

| Parameter | Value |

| Mass of Phenylhydrazine | 100 g |

| Mass of Ethyl Acetoacetate | 125 g |

| Product Name | 1-Phenyl-3-methyl-5-pyrazolone |

| Melting Point | 127 °C |

Note: The yield of the reaction was not explicitly stated in the original publication.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformation and the experimental process, the following diagrams have been generated using the DOT language.

Caption: Reaction pathway of the Knorr this compound Synthesis.

Caption: Experimental workflow for the first synthesis of a this compound.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, this compound and its derivatives have become integral to the development of a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[1][2] this compound-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4][5] The significance of this scaffold is highlighted by its presence in several commercially successful drugs, such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil.[1][6][7] This guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological applications, and the structure-activity relationships that drive its therapeutic potential.

Core Synthetic Methodologies

The construction of the this compound ring is a well-established area of organic synthesis, with the Knorr synthesis being the most fundamental and widely used method.[1][8][9] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The versatility of this method allows for the introduction of various substituents onto the this compound ring, making it a valuable tool in the creation of compound libraries for drug discovery.[9] Other significant synthetic routes include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which offer alternative pathways to functionalized this compound derivatives.[10]

Experimental Protocols

A detailed experimental protocol for the Knorr this compound synthesis is provided in the "Experimental Protocols" section of this guide.

Biological Activities and Therapeutic Applications

The diverse biological activities of this compound derivatives have led to their investigation in numerous therapeutic areas. The following sections highlight their applications as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[6][11] They have been found to inhibit key enzymes such as EGFR, VEGFR-2, and CDKs, which are crucial for cancer cell survival and progression.[6]

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Target | IC50 (µM) | Reference |

| This compound Carbaldehyde Derivative 43 | MCF7 (Breast) | PI3 Kinase | 0.25 | [5] |

| Indole-Pyrazole Derivative 33 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 (cytotoxicity), 0.074 (CDK2) | [6] |

| Indole-Pyrazole Derivative 34 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 (cytotoxicity), 0.095 (CDK2) | [6] |

| 5-Alkylated Selanyl-1H-pyrazole 53 | HepG2 (Liver) | EGFR, VEGFR-2 | 15.98 | [6] |

| 5-Alkylated Selanyl-1H-pyrazole 54 | HepG2 (Liver) | EGFR, VEGFR-2 | 13.85 | [6] |

| Pyrazolo[3,4-d]pyrimidine Derivative 24 | A549 (Lung), HCT116 (Colorectal) | EGFR | 8.21 (A549), 19.56 (HCT116) | [5] |

| This compound-based Azole 17 | - | - | 20.9 ± 0.76 (against Doxorubicin) | [12] |

| This compound-based Azole 20 | - | - | 21.8 ± 0.92 (against Doxorubicin) | [12] |

| Pyranothis compound 50 | A549 (Lung) | - | - | [12] |

| This compound-based Benzo[d]imidazole 56a-g | C6 (Brain), MCF-7 (Breast) | - | - | [12] |

| 8-Nitroquinoline Derivative 22a-i | MCF-7 (Breast), A549 (Lung) | - | - | [12] |

A detailed protocol for assessing anticancer activity using the MTT assay is provided in the "Experimental Protocols" section.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are well-documented, with Celecoxib being a prime example of a successful drug in this class.[13][14] Celecoxib is a selective COX-2 inhibitor, which reduces the production of prostaglandins involved in pain and inflammation.[15][16][17] This selectivity for COX-2 over COX-1 is a key feature that minimizes gastrointestinal side effects associated with non-selective NSAIDs.[17]

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | - | - | [13] |

| This compound Derivative 2a | COX-2 | 19.87 | - | |

| This compound Derivative 3b | COX-2 | 39.43 | 22.21 | |

| This compound Derivative 4a | COX-2 | 61.24 | 14.35 | |

| This compound Derivative 5b | COX-2 | 38.73 | 17.47 | |

| This compound Derivative 5e | COX-2 | 39.14 | 13.10 |

A protocol for the COX-2 inhibition assay is detailed in the "Experimental Protocols" section.

Antimicrobial Activity

This compound derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[4][7][10][18][19][20][21][22][23][24][25][26] Their mechanism of action can vary, but they often disrupt essential cellular processes in microorganisms.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone 21a | Aspergillus niger, Staphylococcus aureus, B. subtilis, Klebsiella pneumoniae | 2.9 - 7.8 (antifungal), 62.5 - 125 (antibacterial) | [20] |

| Pyranothis compound 5c | Escherichia coli, Klebsiella pneumonia | 6.25 | [25] |

| Indazole 5 | S. epidermidis, S. aureus | 64 - 128 | [27] |

| Pyrazoline 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium | 4 | [27] |

A general protocol for antimicrobial susceptibility testing is provided in the "Experimental Protocols" section.

Signaling Pathways and Workflows

Visualizing the complex interactions of this compound derivatives with biological systems is crucial for understanding their mechanisms of action and for designing new therapeutic agents.

Caption: A typical experimental workflow for the discovery and development of this compound-based drugs.

Caption: The general reaction scheme for the Knorr this compound synthesis.

Caption: The signaling pathway illustrating the inhibitory action of Celecoxib on COX-2.

Caption: The signaling pathway showing how Sildenafil inhibits PDE5 to promote erection.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives via Knorr Synthesis

Materials:

-

1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

-

Add the hydrazine derivative (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent (e.g., hexane) or by cooling in an ice bath.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

-

Characterize the final product by NMR, IR, and Mass Spectrometry.

Anticancer Activity Assessment using MTT Assay

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test this compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-well spectrophotometer (plate reader)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test this compound derivatives in cell culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11][14][18]

COX-2 Inhibition Assay

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test this compound derivatives

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

96-well plates

-

Incubator (37°C)

-

Plate reader

Procedure:

-

Prepare solutions of the test this compound derivatives and Celecoxib at various concentrations in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

-

Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., a strong acid).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value for each compound.[16][19][28][29][30]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test this compound derivatives (dissolved in DMSO)

-

Standard antibiotic or antifungal drug (positive control)

-

Incubator (37°C for bacteria, 30°C for fungi)

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the test compounds and the standard drug in the broth in a 96-well plate.

-

Add the microbial inoculum to each well. Include a growth control (inoculum without any compound) and a sterility control (broth only).

-

Incubate the plates for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][20][23][24][25][26][27][31]

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in their efforts to explore the full potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new applications and lead to the development of novel this compound-based drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. ClinPGx [clinpgx.org]

- 4. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of this compound Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. jpsbr.org [jpsbr.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of anticancer this compound derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchhub.com [researchhub.com]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. orientjchem.org [orientjchem.org]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. mdpi.com [mdpi.com]

- 27. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 28. assaygenie.com [assaygenie.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. abcam.com [abcam.com]

- 31. connectjournals.com [connectjournals.com]

The Genesis of a Heterocycle: A Technical History of Pyrazole Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery and Early Synthesis of Pyrazole and its Derivatives.

Introduction

The this compound ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its versatile scaffold is found in a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] This technical guide delves into the seminal discoveries and foundational experimental work that brought this compound and its derivatives to the forefront of organic chemistry. We will explore the pioneering syntheses of the late 19th century, the elucidation of key chemical properties, and the early glimpses into the vast biological potential of this remarkable class of compounds.

The Dawn of Pyrazoles: Knorr's Serendipitous Discovery

The history of pyrazoles begins not with the parent compound, but with a substituted derivative, in the laboratory of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[3][4] This reaction did not yield the expected product, but instead a novel crystalline substance which he later named antipyrine.[4] This serendipitous discovery marked the first synthesis of a pyrazolone, a class of compounds that would quickly demonstrate significant biological activity.[3]

The First Biologically Active this compound: Antipyrine

Antipyrine, later also known as phenazone, was found to possess potent analgesic and antipyretic properties.[5] It rapidly became one of the first commercially successful synthetic drugs, widely used before the advent of aspirin.[5] This early success spurred further investigation into this new class of heterocyclic compounds.

The Isolation of the Parent Ring: Buchner's Contribution

Following Knorr's discovery of a this compound derivative, the synthesis of the parent this compound ring was achieved by Eduard Buchner in 1889.[6] Buchner's approach involved the decarboxylation of this compound-3,4,5-tricarboxylic acid.[7] This foundational work provided chemists with the fundamental this compound scaffold, opening the door to systematic studies of its properties and reactivity.

Foundational Experimental Protocols

The early syntheses of this compound compounds, while rudimentary by modern standards, laid the groundwork for all subsequent developments in the field. Below are detailed methodologies for the key historical syntheses.

Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The reaction of a β-ketoester with a hydrazine derivative is now famously known as the Knorr this compound synthesis.[2][8] This versatile reaction remains a cornerstone of heterocyclic chemistry.

Experimental Protocol:

-

Reactants: Ethyl acetoacetate and phenylhydrazine were used as the primary starting materials.[4]

-

Procedure: Equimolar quantities of ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) were combined in a round-bottom flask.[8] The addition is noted to be slightly exothermic.[8] The mixture was then heated under reflux for one hour at a temperature of 135–145 °C.[8]

-

Isolation and Purification: After heating, the resulting viscous syrup was cooled in an ice-water bath.[8] Diethyl ether was added, and the mixture was stirred vigorously to induce crystallization of the crude product.[8] The solid was collected by vacuum filtration and recrystallized from hot ethanol to yield the purified 1-phenyl-3-methyl-5-pyrazolone.[8]

Logical Workflow for Knorr this compound Synthesis

Caption: Workflow of the Knorr this compound Synthesis.

Buchner's Synthesis of this compound (1889)

The first synthesis of the unsubstituted this compound ring was a significant milestone.

Experimental Protocol:

-

Starting Material: this compound-3,4,5-tricarboxylic acid.[7]

-

Isolation: The product, this compound, was isolated as a colorless solid.[7]

Early Physicochemical Data of this compound Compounds

The following table summarizes the known physical and chemical properties of the earliest synthesized this compound compounds as recorded in historical and modern chemical literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| This compound | C₃H₄N₂ | 68.08 | 70 | 186-188 | Colorless solid[7] |

| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 127-130[5] | 287 (at 27.33 kPa)[9] | White to off-white crystalline powder[9] |

| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | 109-111[5] | 319 | Colorless crystals or white powder[5] |

The Discovery of Tautomerism in Pyrazoles

A crucial early discovery in this compound chemistry was the recognition of tautomerism.[10] this compound itself can exist in two tautomeric forms, which are indistinguishable due to rapid proton transfer. However, in substituted pyrazoles, distinct tautomers can exist.[10] 1-phenyl-3-methyl-5-pyrazolone, for example, can exist in three tautomeric forms: the CH, OH, and NH forms.[8] This phenomenon was a subject of considerable study and debate in the late 19th and early 20th centuries and is fundamental to understanding the reactivity and biological activity of this compound derivatives.

Tautomeric Forms of 1-Phenyl-3-methyl-5-pyrazolone

Caption: Tautomeric equilibria of a pyrazolone.

Note: Actual chemical structure images are placeholders and would be generated in a full implementation.

Conclusion

The foundational discoveries of Ludwig Knorr and Eduard Buchner in the late 19th century laid the essential groundwork for the entire field of this compound chemistry. Knorr's serendipitous synthesis of antipyrine not only introduced the pyrazolone ring system but also provided one of the earliest examples of a commercially successful synthetic therapeutic agent. Buchner's subsequent synthesis of the parent this compound heterocycle enabled a more systematic exploration of this chemical class. The Knorr this compound synthesis, born from these early investigations, remains a vital and widely utilized reaction in modern organic synthesis. The early recognition of tautomerism in these compounds was a key conceptual advance that continues to inform our understanding of their chemical behavior and biological interactions. For researchers in drug discovery and development, a thorough understanding of this rich history provides context for the enduring importance of the this compound scaffold in the ongoing quest for novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"aromaticity and electronic structure of pyrazole"

An In-depth Technical Guide to the Aromaticity and Electronic Structure of Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties, conferred by its aromatic nature and the distinct roles of its nitrogen atoms, dictate its reactivity and its utility as a versatile pharmacophore in numerous FDA-approved drugs. This technical guide provides a comprehensive examination of the aromaticity and electronic structure of this compound, integrating quantitative data from experimental and computational studies. Detailed methodologies for key analytical techniques are presented, and logical relationships governing its chemical behavior are visualized to offer a deep understanding for researchers and drug development professionals.

Aromaticity of the this compound Ring

The concept of aromaticity is central to understanding the stability and reactivity of this compound. An aromatic compound must be cyclic, planar, fully conjugated, and possess 4n+2 π-electrons, according to Hückel's rule. This compound meets all these criteria.

-

π-Electron System: The this compound ring is a planar, five-membered ring. Each of the three carbon atoms and the two nitrogen atoms is sp² hybridized, contributing one p-orbital perpendicular to the ring plane.[1] These p-orbitals overlap to form a continuous cyclic array. The system contains six delocalized π-electrons: one from each of the three carbon atoms, one from the "pyrrole-like" N1 nitrogen, and two from the "pyridine-like" N2 nitrogen's lone pair that is in a p-orbital.[2][3] This 6-π-electron system satisfies the 4n+2 rule (for n=1), confirming its aromatic character.[1][2]

-

Resonance Energy: A key indicator of aromatic stability is its resonance energy. The resonance energy of 1H-pyrazole, calculated from the enthalpy of combustion, is 123 kJ/mol.[4] This value places its aromatic stability between that of benzene (150 kJ/mol) and thiophene (100–129 kJ/mol), signifying substantial electronic stabilization due to delocalization.[4]

Quantitative Measures of Aromaticity

Aromaticity can be quantified using various indices derived from geometric, magnetic, and electronic properties.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 signifies a non-aromatic one. This compound exhibits a high degree of aromaticity, though substitutions can modulate this property.[5][6]

-

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated as the negative of the absolute magnetic shielding at a specific point, typically the ring's center (NICS(0)) or 1 Å above it (NICS(1)).[7][8] Aromatic compounds sustain a diatropic ring current in a magnetic field, leading to negative NICS values. The more negative the NICS value, the more aromatic the system.[7][9]

| Aromaticity Index | Typical Calculated Value for this compound | Reference Value (Benzene) | Interpretation |

| Resonance Energy | 123 kJ/mol[4] | 150 kJ/mol[4] | High aromatic stability |

| HOMA | ~0.8 - 0.9 | ~0.99[6] | Significant aromatic character |

| NICS(1) | ~ -11 to -13 ppm | ~ -10.2 ppm[6] | Strong diatropic ring current |

Electronic Structure and Reactivity

The electronic landscape of this compound is characterized by the distinct nature of its two nitrogen atoms and the resulting charge distribution across the ring.

-

Nitrogen Environments: The this compound ring contains a "pyrrole-like" nitrogen at the N1 position and a "pyridine-like" nitrogen at the N2 position.[10]

-

N1 (Pyrrole-like): This nitrogen is protonated in the neutral molecule. Its lone pair of electrons is delocalized and participates in the aromatic 6-π system, making it non-basic and acidic (pKa of 14.21 for deprotonation).[4][10]

-

N2 (Pyridine-like): This nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system. This lone pair is available for protonation, rendering this nitrogen basic (pKa of 2.52 for the conjugate acid).[4][10]

-

-

Electron Density and Reactivity: The electron density is not uniformly distributed. Calculations show that the nitrogen atoms (N1 and N2) and the C4 carbon have the highest electron density.[4] Conversely, the C3 and C5 positions are electron-deficient.[4][11] This distribution governs the ring's reactivity:

-

Electrophilic Substitution: Occurs preferentially at the electron-rich C4 position.[1][12] Attack at C3 or C5 is disfavored as it would generate unstable intermediates.[1]

-

Nucleophilic Attack: Targets the electron-deficient C3 and C5 positions.[4][12]

-

N-Substitution: The basic N2 nitrogen is susceptible to electrophilic attack, while the acidic N1 proton can be removed by a strong base, allowing for subsequent electrophilic attack at N1.[3]

-

-

Tautomerism: A critical feature of N-unsubstituted pyrazoles is the existence of annular prototropic tautomerism, where the proton rapidly migrates between the N1 and N2 positions.[1][4][10] This equilibrium can be influenced by substituent effects and the solvent.[4] In solution, this is an intermolecular process, often mediated by solvent molecules, with a relatively low energy barrier of 10-14 kcal/mol.[11]

Experimental Protocols for Structural Elucidation

X-ray Crystallography

X-ray diffraction on single crystals provides definitive information about the molecular geometry, including bond lengths and angles, and confirms the planarity of the this compound ring.

Methodology:

-

Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated using Fourier transforms, from which the atomic positions are determined.

-

Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths and angles.[13]

| Parameter | Experimental Bond Length (Å)[4] | Parameter | Experimental Bond Angle (°)[4] |

| N1–N2 | 1.356 | N2–N1–C5 | 109.3 |

| N2–C3 | 1.347 | N1–N2–C3 | 108.1 |

| C3–C4 | 1.395 | N2–C3–C4 | 111.6 |

| C4–C5 | 1.393 | C3–C4–C5 | 103.9 |

| C5–N1 | 1.350 (Calculated) | C4–C5–N1 | 107.1 |

Note: Data is for a this compound derivative, but representative of the core structure.[13] Slight variations exist based on substitution and crystal packing.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to probe the electronic environment of the this compound ring in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are indicative of the aromatic ring current.

Methodology:

-

Sample Preparation: The this compound compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard like tetramethylsilane (TMS) is added.

-

Spectrum Acquisition: The sample is placed in the NMR spectrometer's magnetic field. Radiofrequency pulses are applied, and the resulting signals (free induction decay) are recorded.[16]

-

Data Processing: The signal is converted from the time domain to the frequency domain via a Fourier transform to produce the NMR spectrum.

-

Spectral Analysis: The chemical shifts, integration, and coupling constants (J) of the peaks are analyzed to assign signals to specific nuclei and deduce the structure. The gNMR program can be used for iterative analysis to match observed and calculated spectra.[16]

| Nucleus | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |

| ¹H NMR | ||

| H3, H5 | 7.5 - 7.7[17] | J(H3,H4) ≈ 1.8 - 2.5 |

| H4 | 6.3 - 6.4[17] | J(H4,H5) ≈ 2.0 - 2.8 |

| N1-H | Variable, broad (often >10) | J(H3,H5) ≈ 0.6 - 0.8 |

| ¹³C NMR | ||

| C3, C5 | ~134[18] | J(C3,H3) ≈ 184 |

| C4 | ~105[18] | J(C4,H4) ≈ 178 |

| J(C5,H5) ≈ 187 |

Note: Values are approximate and can vary with solvent and substituents.[18]

Computational Analysis Protocols

Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for investigating electronic structure, predicting properties, and corroborating experimental findings.

Methodology (General DFT Workflow):

-

Structure Input: A 3D model of the this compound molecule is built using molecular modeling software.

-

Method Selection: A computational method and basis set are chosen. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for geometry optimization and property calculations.[11][19]

-

Geometry Optimization: The energy of the molecular geometry is minimized to find the most stable conformation. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).[20]

-

Property Calculation: Once the optimized geometry is obtained, various properties can be calculated, including:

-

Software: Common software packages for these calculations include Gaussian, ORCA, and Spartan.

Implications for Drug Development

The well-defined electronic structure and aromaticity of the this compound ring make it a "privileged scaffold" in drug design.[22] Its key features are leveraged by medicinal chemists:

-

Scaffold Rigidity: The planar, aromatic nature of the ring provides a rigid framework for orienting substituents in precise three-dimensional space to interact with biological targets like enzymes and receptors.

-

Hydrogen Bonding: The N1-H group acts as a hydrogen bond donor, while the N2 lone pair is a strong hydrogen bond acceptor. These interactions are critical for molecular recognition and binding affinity.

-

Tunable Electronics: The reactivity and electronic properties of the ring can be systematically modified by adding substituents at the C3, C4, C5, or N1 positions. This allows for the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity.

The presence of the this compound motif in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Rimonabant (anti-obesity agent) underscores its therapeutic relevance and success in drug discovery.[12]

Conclusion

The aromaticity and electronic structure of this compound are fundamental to its chemical properties and widespread applications. Its significant resonance stabilization, confirmed by energetic, geometric, and magnetic criteria, underpins its stability. The distinct electronic roles of its two nitrogen atoms create a nuanced reactivity profile, with a nucleophilic C4 position and electrophilic C3/C5 positions, which is crucial for its synthetic utility. A synergistic combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside computational methods such as DFT, provides a robust and detailed understanding of this vital heterocyclic system, empowering its continued use in the development of novel therapeutics and advanced materials.

References

- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 2. A Comprehensive Review on this compound and It’s Pharmacological Properties [ijraset.com]

- 3. This compound and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aromaticity: what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrevlett.com [chemrevlett.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. researchgate.net [researchgate.net]

- 18. Carbon-13 n.m.r. Spectroscopy of this compound and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Experimental and Computational Study of Novel this compound Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijrpr.com [ijrpr.com]

The Core Physicochemical Properties of Pyrazole: A Technical Guide for Drug Development Professionals

Introduction: Pyrazole, a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂, is a cornerstone scaffold in medicinal chemistry.[1][2] First synthesized in 1898, this unique 1,2-diazole structure imparts a range of valuable physicochemical properties, including metabolic stability and versatile biological activity, making it a "privileged scaffold" in drug design.[2][3] this compound-containing compounds are integral to numerous commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its relevance in established biological pathways and synthetic workflows.

Physical and Structural Properties

This compound is a colorless crystalline solid with a pyridine-like odor.[5][6] It is a planar, sp²-hybridized molecule with a delocalized 6π-electron system, which confers its aromatic character.[5] In concentrated solutions or the solid state, this compound molecules associate into dimers or chains via intermolecular hydrogen bonding between the pyrrole-like N1-H donor and the pyridine-like N2 acceptor of adjacent molecules.[5][7]

Quantitative Physical Data

The fundamental physical constants of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂ | [1] |

| Molecular Weight | 68.08 g/mol | [1][6] |

| Appearance | Colorless crystalline solid | [5][6] |

| Melting Point | 67-70 °C | [3][6] |

| Boiling Point | 186-188 °C | [3][6] |

| pKa (of pyrazolium ion) | 2.49 (at 25 °C) | [3] |

| pKb | 11.5 | [5] |

Solubility Profile

This compound exhibits moderate polarity, allowing for solubility in water and various organic solvents. Its solubility is temperature-dependent, generally increasing with higher temperatures. Quantitative solubility data in several common solvents are provided below.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 9.6 | 2.7 moles/L | [3] |

| Water | 24.8 | 19.4 moles/L | [3] |

| Cyclohexane | 31.8 | 0.577 moles/L | [3] |

| Cyclohexane | 56.2 | 5.86 moles/L | [3] |

| Benzene | 5.2 | 0.31 moles/1000mL | [3] |

| Benzene | 46.5 | 16.8 moles/1000mL | [3] |

| DMSO | - | ≥ 100 mg/mL | [8] |

Crystal and Molecular Structure

X-ray crystallography reveals that this compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁cn.[9] The unit cell contains eight molecules.[9] The bond lengths indicate a significant contribution from a betaine-like resonance form to the overall electronic structure.[9]

| Bond | Average Length (Å) | Angle | Angle (°) | Reference(s) |

| N1-N2 | 1.35 | C5-N1-N2 | 113.0 | [5] |

| N2-C3 | 1.34 | N1-N2-C3 | 104.5 | [5] |

| C3-C4 | 1.42 | N2-C3-C4 | 111.4 | [5] |

| C4-C5 | 1.38 | C3-C4-C5 | 104.9 | [5] |

| C5-N1 | 1.35 | C4-C5-N1 | 106.2 | [5] |

Chemical Properties and Reactivity

This compound's chemical nature is defined by its aromaticity and the presence of two distinct nitrogen atoms. The N1 atom is pyrrole-like and acidic, while the N2 atom is pyridine-like and basic, rendering the molecule amphoteric.[7] This dual character, along with its annular tautomerism, governs its reactivity.[7][10]

-

Tautomerism : Unsubstituted this compound exists in a rapid tautomeric equilibrium, where the proton on the N1 nitrogen can migrate to the N2 position. This is a key feature influencing its reactivity and interaction with biological targets.[7][10]

-

Basicity and Acidity : The pyridine-like N2 atom is readily protonated in the presence of strong acids to form a pyrazolium cation.[5] Conversely, the acidic N1 proton can be removed by a base to form the this compound anion.[5]

-

Electrophilic Substitution : The this compound ring is an electron-rich system. Due to the electron-withdrawing nature of the two nitrogen atoms, the electron density is reduced at the C3 and C5 positions.[5] Consequently, the C4 position has the highest electron density and is the primary site for electrophilic attack.[5]

-

Reactivity with Strong Bases : In the presence of a very strong base, deprotonation can occur at the C3 position, which may lead to ring-opening.[11]

-

Stability : The this compound ring is generally resistant to both oxidation and reduction, a property that contributes to its utility as a stable scaffold in drug molecules.[5]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound and its derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework. Due to rapid tautomerization, the signals for C3-H and C5-H are often equivalent.[5]

Table 3.1: Typical NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Chemical Shift (ppm) | Solvent | Reference(s) |

|---|---|---|---|---|

| ¹H | C3-H, C5-H | 7.61 | CCl₄ | [5] |

| ¹H | C4-H | 6.31 | CCl₄ | [5] |

| ¹H | N-H | 12.64 | CCl₄ | [5] |

| ¹³C | C3, C5 | 134.3 - 135.3 | CDCl₃ | [5] |

| ¹³C | C4 | 105.2 | CDCl₃ |[5] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the this compound molecule.

Table 3.2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Description | Reference(s) |

|---|---|---|---|

| ~3140 | N-H stretch | Broad band, indicative of hydrogen bonding | [8] |

| ~3050 | C-H stretch (aromatic) | Stretching of C-H bonds on the aromatic ring | [8] |

| ~1540 | C=N stretch | Ring stretching vibration | [12] |

| ~1430 | C=C stretch | Ring stretching vibration | [12] |

| ~1290 | C-N stretch | Stretching of the carbon-nitrogen bonds in the ring |[12] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation. Electron Ionization (EI) is a common method for analysis.

Table 3.3: Key Mass Spectrometry Fragments for this compound (EI)

| m/z | Ion | Description | Reference(s) |

|---|---|---|---|

| 68 | [M]⁺ | Molecular Ion | [13] |

| 41 | [C₂H₃N]⁺ | Loss of HCN from the molecular ion | [13] |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation, from ring fragmentation | [14] |

| 28 | [N₂]⁺ or [CH₂N]⁺ | Loss of C₃H₄ or fragmentation |[13] |

Experimental Protocols

The following sections provide detailed methodologies for the characterization and synthesis of this compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of this compound, a key indicator of purity.

-

Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry watch glass. Finely crush the crystals using a spatula.

-

Capillary Loading: Take a glass capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount (1-2 mm in height) of the compound is packed into the bottom.[4]

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] Place the assembly into a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[3]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last crystal melts (the end of the range).[1] A pure sample will have a sharp melting range of 0.5-1.0 °C.[3]

Protocol: Knorr this compound Synthesis

This protocol details the classic synthesis of a substituted this compound from a 1,3-dicarbonyl compound and a hydrazine, a foundational reaction in medicinal chemistry.[12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or 1-propanol).[12][15] Add a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).[15]

-

Reactant Addition: While stirring, add the hydrazine derivative (1.0-1.2 eq) to the mixture. Note that this reaction can be exothermic.[12]

-

Heating: Heat the reaction mixture to reflux (e.g., ~100 °C) for 1-2 hours.[15]

-

Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[15]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture. Add water to precipitate the crude this compound product.[15]

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry.[9] The pure this compound can be obtained by recrystallization from a suitable solvent, such as ethanol.[12]

Protocol: Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a spectral width of 12,000 Hz and 16-32 scans. For ¹³C NMR, a larger number of scans will be required.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the TMS peak at 0.00 ppm.

-

-

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum as a thin film or nujol mull.

-

Data Acquisition: Record the spectrum on an FT-IR spectrophotometer over a range of 4000–400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern.

-

Visualizing this compound in Context

Graphviz diagrams provide clear visual representations of complex workflows and biological pathways relevant to this compound chemistry and its applications.

Experimental Workflow: Knorr this compound Synthesis

The following diagram illustrates the logical steps of the Knorr this compound synthesis, a common laboratory procedure.

Signaling Pathway: JAK-STAT Inhibition by a this compound Derivative

Many modern therapeutics containing a this compound core function as kinase inhibitors. Ruxolitinib is a potent JAK1/JAK2 inhibitor used to treat myelofibrosis. Its mechanism involves blocking the JAK-STAT signaling pathway, which is crucial for cell proliferation and immune response.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 288-13-1 [chemicalbook.com]

- 3. A vibrational assignment for this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. This compound - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 5. ピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound(288-13-1) IR Spectrum [chemicalbook.com]

The Pyrazole Ring: A Privileged Scaffold in Modern Drug Discovery

A comprehensive analysis of the chemical properties, biological activities, and therapeutic applications of pyrazole-containing compounds.

Abstract

The this compound ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets with high affinity and specificity. This guide provides an in-depth technical overview of the biological significance of the this compound ring, exploring its role in the mechanism of action of numerous approved drugs and clinical candidates. We delve into its importance in anti-inflammatory, anticancer, neuroactive, and anti-infective agents, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Chemical and Biological Versatility of the this compound Nucleus

The this compound nucleus is a cornerstone in the design of bioactive molecules. Its aromatic nature, combined with the presence of two nitrogen atoms, imparts a unique set of physicochemical properties. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse interactions with biological macromolecules.[1] Furthermore, the this compound ring can act as a bioisosteric replacement for a phenyl group, often leading to improved potency and better physicochemical properties such as enhanced solubility and metabolic stability.[1] These characteristics have propelled the this compound scaffold to the forefront of drug discovery, with over 50 this compound-containing synthetic medicines on the market globally and a significant number of new approvals by the US Food and Drug Administration (FDA) in the last decade.[1]

Anti-inflammatory Activity: The Case of COX-2 Inhibition

One of the most prominent therapeutic applications of this compound-containing compounds is in the management of inflammation. The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The this compound-based drug Celecoxib is a cornerstone of this class of therapeutics.

Mechanism of Action of Celecoxib

Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, a key precursor for the synthesis of prostaglandins that mediate pain and inflammation.[2][3][4] The sulfonamide side chain of celecoxib is crucial for its selectivity, as it binds to a hydrophilic region near the active site of COX-2, an interaction not possible with the more constricted active site of COX-1.[4]

Quantitative Data: COX-1 and COX-2 Inhibition by Celecoxib

The selectivity of Celecoxib for COX-2 is evident from its half-maximal inhibitory concentration (IC50) values against the two enzyme isoforms.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [5] |

| Celecoxib | >100 | 0.04 | >2500 | [6] |

| Celecoxib | - | 7.6 | 7.6 | [7] |

| Rofecoxib | >100 | 25 | >4 | [5] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |

| Ibuprofen | 12 | 80 | 0.15 | [5] |

Signaling Pathway: Arachidonic Acid Metabolism and Prostaglandin Synthesis

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for inhibitors like Celecoxib.

Neurological and Metabolic Modulation: The Story of Rimonabant

This compound-containing compounds have also been explored for their ability to modulate neurological and metabolic pathways. Rimonabant, a selective cannabinoid CB1 receptor antagonist/inverse agonist, was developed for the treatment of obesity and related metabolic disorders.

Mechanism of Action of Rimonabant

Rimonabant acts by blocking the CB1 receptors, which are predominantly found in the central nervous system and peripheral tissues involved in metabolism.[8] By antagonizing these receptors, Rimonabant was shown to reduce appetite and improve metabolic parameters.[8][9] As an inverse agonist, Rimonabant not only blocks the receptor but also reduces its constitutive activity, leading to a decrease in basal signaling.[10] This action is mediated through the inhibition of Gαi/o-type G proteins.[10]

Quantitative Data: CB1 Receptor Binding Affinity

The high affinity of Rimonabant and its derivatives for the CB1 receptor is demonstrated by their low nanomolar binding constants (Ki).

| Compound | CB1 Receptor Ki (nM) | Reference |

| Rimonabant | 6.9 | [11][12] |

| Compound 34 | 6.9 | [11][12] |

Signaling Pathway: Cannabinoid Receptor Signaling

The diagram below outlines the canonical CB1 receptor signaling pathway and the inhibitory effect of Rimonabant.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 9. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Guide for Researchers and Drug Development Professionals